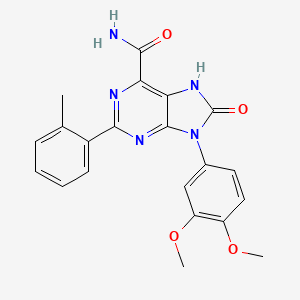

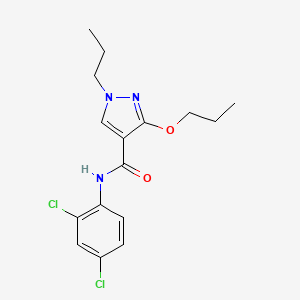

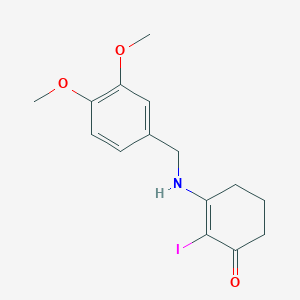

![molecular formula C12H13NO2S B2669368 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 1706436-06-7](/img/structure/B2669368.png)

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a chemical compound. It is a derivative of thieno[2,3-c]pyrrole , a type of thiophene-based analog . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .

Synthesis Analysis

The synthesis of thiophene derivatives like 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid often involves heterocyclization of various substrates . For example, 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates reacted with thioglycolic acid or ethyl thioglycolate in EtOH containing EtONa at room temperature, forming 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates .Molecular Structure Analysis

The molecular structure of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, the IR spectrum and NMR spectrum can provide valuable information about the functional groups and the chemical environment of the atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be complex and varied. They often involve condensation reactions, such as the Gewald reaction, the Paal–Knorr reaction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can be inferred from its molecular structure and the types of functional groups it contains. For instance, the presence of a carboxylic acid group suggests that it can participate in acid-base reactions .Applications De Recherche Scientifique

Novel Synthesis Methods

Thieno[2,3-d]pyrimidines Synthesis : A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases the versatility of thieno compounds in chemical synthesis. This includes direct formation and displacement reactions leading to a variety of derivatives, highlighting the compound's role in developing new chemical entities (A. A. Santilli, D. H. Kim, & S. Wanser, 1971).

Regiocontrolled Cyclizations : The study on regioselectivity in cyclization reactions between carboxylic acids and carbon-carbon triple bonds points to the potential for creating diverse heterocyclic structures, a fundamental aspect of chemical synthesis with implications for developing pharmacologically active compounds (M. Uchiyama et al., 2006).

Antileukemic Activity

Antileukemic Derivatives : Research into 5-thienyl and 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) derivatives demonstrates the potential antileukemic activity of thieno compounds. The synthesis and evaluation of these compounds against leukemia L1210 highlight the therapeutic possibilities of chemically modified thieno compounds (D. Ladurée et al., 1989).

Esterification and Cyclization Methods

Carboxylic Esters and Lactones Synthesis : The esterification of carboxylic acids with alcohols using di-2-thienyl carbonate (2-DTC) offers a novel synthesis method for esters and lactones. This method demonstrates the utility of thieno compounds in the synthesis of complex molecules, including pharmaceuticals (Yoshiaki Oohashi, K. Fukumoto, & T. Mukaiyama, 2005).

Biological Activities

Herbicidal and Fungicidal Activities : The synthesis and preliminary biological tests of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds indicate significant herbicidal and fungicidal activities. This research exemplifies the potential for developing agrochemicals from thieno and related compounds (L. Tian et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

5-cyclopentylthieno[2,3-c]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c14-12(15)10-5-8-6-13(7-11(8)16-10)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQZTOFVFQZXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C3C=C(SC3=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

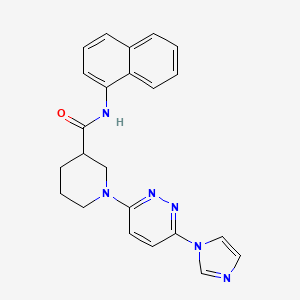

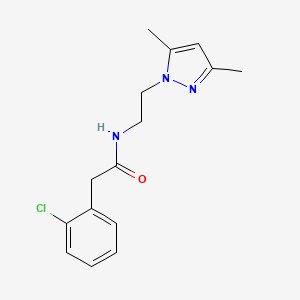

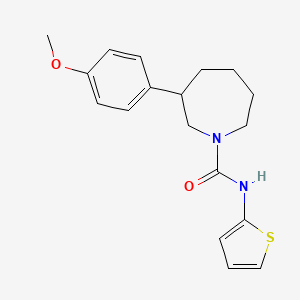

![4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile](/img/structure/B2669291.png)

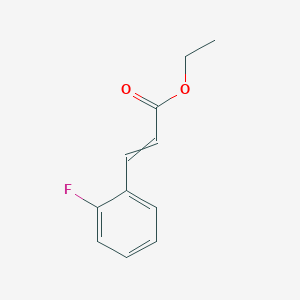

![2-(2-Chloro-6-fluorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2669301.png)

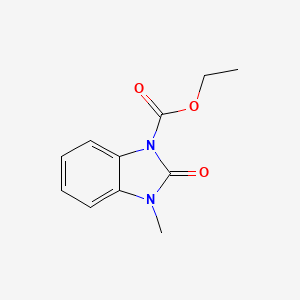

![2-(4-methoxybenzamido)-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669305.png)